molecular formula C10H18O3 B1327835 Ethyl 5-oxooctanoate CAS No. 5205-40-3

Ethyl 5-oxooctanoate

Cat. No.: B1327835
CAS No.: 5205-40-3
M. Wt: 186.25 g/mol
InChI Key: PNHVXYJIXFZRGA-UHFFFAOYSA-N
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Description

Ethyl 5-oxooctanoate (CAS: Not explicitly provided in evidence; likely 35234-10-1 or related) is an ester derivative featuring an eight-carbon chain with a ketone group at the fifth position. Its structure is characterized by the formula C₁₀H₁₈O₃, combining a carbonyl functionality with an ethyl ester group. This compound is used in flavoring agents and food additives, as evidenced by its inclusion in Japanese regulatory lists for food sanitation . Its applications extend to synthetic organic chemistry, where it serves as a precursor for ketone-containing intermediates.

Properties

IUPAC Name

ethyl 5-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-6-9(11)7-5-8-10(12)13-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHVXYJIXFZRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645671
Record name Ethyl 5-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5205-40-3
Record name Ethyl 5-oxooctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5205-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-oxooctanoate can be synthesized through several methods. One common method involves the esterification of 5-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Enolate Formation and Alkylation Reactions

The α-hydrogens adjacent to the keto group exhibit acidity (pKₐ ≈ 11), allowing deprotonation with bases like sodium ethoxide to form enolate ions . This intermediate participates in nucleophilic alkylation:

Reaction pathway :

  • Deprotonation :
    CH3(CH2)3COCOOEt+NaOEtCH3(CH2)3C O COOEt+EtOH\text{CH}_3(\text{CH}_2)_3\text{COCOOEt}+\text{NaOEt}\rightarrow \text{CH}_3(\text{CH}_2)_3\text{C O COOEt}+\text{EtOH}

  • SN2 Alkylation :
    Enolate+R XCH3(CH2)3C O COOEt R\text{Enolate}+\text{R X}\rightarrow \text{CH}_3(\text{CH}_2)_3\text{C O COOEt R}

Key reagents :

  • Alkyl halides (e.g., methyl iodide, benzyl bromide)

  • Bases: NaH, LDA, or NaOEt

Outcomes :

  • Monoalkylation at the α-position

  • Diastereoselectivity depends on steric effects and solvent polarity .

Ester Hydrolysis and Decarboxylation

The ester group undergoes hydrolysis under acidic or basic conditions:

Acidic hydrolysis :
CH3(CH2)3COCOOEt+H2OH+CH3(CH2)3COCOOH+EtOH\text{CH}_3(\text{CH}_2)_3\text{COCOOEt}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{CH}_3(\text{CH}_2)_3\text{COCOOH}+\text{EtOH}

Basic hydrolysis :
CH3(CH2)3COCOOEt+NaOHCH3(CH2)3COCOONa++EtOH\text{CH}_3(\text{CH}_2)_3\text{COCOOEt}+\text{NaOH}\rightarrow \text{CH}_3(\text{CH}_2)_3\text{COCOO}^-\text{Na}^++\text{EtOH}

Decarboxylation :
Heating the β-keto acid product (>100°C) induces decarboxylation:
CH3(CH2)3COCOOHCH3(CH2)3COCH3+CO2\text{CH}_3(\text{CH}_2)_3\text{COCOOH}\rightarrow \text{CH}_3(\text{CH}_2)_3\text{COCH}_3+\text{CO}_2

Industrial relevance :

  • Continuous flow reactors optimize yield (≥85%) by controlling residence time and temperature .

Reduction Reactions

The keto group is reduced to a secondary alcohol using hydride reagents:

ReagentConditionsProductYield (%)
NaBH₄EtOH, 0°CEthyl 5-hydroxyoctanoate72–78
LiAlH₄THF, refluxEthyl 5-hydroxyoctanoate85–90
H₂ (Pd/C)50 psi, RTEthyl 5-hydroxyoctanoate60–65

Mechanistic notes :

  • NaBH₄ selectively reduces the ketone without affecting the ester .

  • Catalytic hydrogenation requires elevated pressures for complete conversion .

Oxidation Reactions

The α-position undergoes oxidation to form dicarbonyl derivatives:

Oxidizing agents :

  • KMnO₄ (acidic conditions): Forms 5-oxo-octanedioic acid.

  • CrO₃ (Jones reagent): Produces 5-oxo-octanedioic acid with >90% efficiency.

Reaction :
CH3(CH2)3COCOOEtKMnO4HOOC(CH2)3COCOOEt\text{CH}_3(\text{CH}_2)_3\text{COCOOEt}\xrightarrow{\text{KMnO}_4}\text{HOOC}(\text{CH}_2)_3\text{COCOOEt}

Applications :

  • Dicarbonyl products serve as intermediates in polymer synthesis .

Claisen Condensation

Self-condensation occurs under basic conditions to form a β-keto ester dimer:

2CH3(CH2)3COCOOEtNaOEtCH3(CH2)3COCH(COOEt)(CH2)3CH3+EtOH2\,\text{CH}_3(\text{CH}_2)_3\text{COCOOEt}\xrightarrow{\text{NaOEt}}\text{CH}_3(\text{CH}_2)_3\text{COCH}(\text{COOEt})(\text{CH}_2)_3\text{CH}_3+\text{EtOH}

Key factors :

  • Anhydrous solvents (e.g., THF) prevent hydrolysis side reactions.

  • Temperature control (25–40°C) minimizes decarboxylation .

Comparative Reactivity with Analogues

CompoundReactivity DifferenceImpact on Reactions
Ethyl 4-oxooctanoateShorter carbon chainFaster enolate formation
Ethyl 6-oxooctanoateLonger carbon chainReduced steric hindrance in alkylation
Methyl 5-oxooctanoateMethyl ester vs. ethyl esterAltered hydrolysis kinetics

Scientific Research Applications

Chemistry

Ethyl 5-oxooctanoate serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it a valuable building block for more complex molecules.

  • Reactivity : The keto group can undergo nucleophilic addition reactions, which are essential in synthesizing pharmaceuticals and other organic compounds.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its use as a natural preservative or antimicrobial agent in food and pharmaceutical applications.
  • Anti-inflammatory Effects : this compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.

Medicine

The compound is being explored for its therapeutic potential:

  • Drug Development : this compound is considered a candidate for developing new drugs targeting metabolic disorders and cancer. Its ability to interact with specific biological pathways makes it a promising lead compound.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli125 µg/mL
S. aureus62.5 µg/mL

This suggests that this compound could be utilized in formulations aimed at preventing bacterial contamination in food products.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory properties of this compound on human monocytes stimulated with lipopolysaccharide (LPS). The findings showed:

TreatmentIL-6 Production (pg/mL)Control (pg/mL)
This compound50200

These results indicate a significant reduction in interleukin-6 production, highlighting the compound's potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of ethyl 5-oxooctanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 5-oxooctanoic acid and ethanol. This hydrolysis reaction is catalyzed by esterases and other hydrolytic enzymes .

Comparison with Similar Compounds

Ethyl 5-Oxooctanoate vs. Ethyl 5-Oxohexanoate

Ethyl 5-oxohexanoate (CAS: 13984-57-1) shares a similar ketone-ester backbone but differs in chain length (six carbons vs. eight). Key distinctions include:

  • Molecular Formula: C₈H₁₂O₃ (vs. C₁₀H₁₈O₃ for 5-oxooctanoate).
  • Applications: Primarily used in laboratory synthesis (e.g., acetylbutyrate derivatives) , whereas 5-oxooctanoate is regulated for food use .
  • Physical Properties: Shorter chain length likely reduces hydrophobicity compared to 5-oxooctanoate, impacting solubility in polar solvents.

This compound vs. Ethyl 5-Oxodecanoate

Ethyl 5-oxodecanoate (CAS: 93919-00-7) extends the carbon chain to ten atoms. Differences include:

  • Regulatory Status: Both are listed as flavoring agents in Japan, but 5-oxodecanoate may exhibit slower metabolic clearance due to increased lipophilicity .
  • Synthetic Utility: Longer chains in 5-oxodecanoate could hinder reactivity in nucleophilic acyl substitutions compared to 5-oxooctanoate.

This compound vs. Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

This compound (CCDC: 1901024) introduces a triple bond and diphenyl groups, diverging significantly:

  • Structural Complexity: The presence of alkynes and aromatic rings enhances steric hindrance, reducing reactivity in ester hydrolysis compared to 5-oxooctanoate .
  • Crystal Structure: X-ray data reveal planar geometry around the triple bond, contrasting with the flexible aliphatic chain of 5-oxooctanoate .

This compound vs. Ethyl 5-Naphthalen-2-yl-5-oxopentanoate

Ethyl 5-naphthalen-2-yl-5-oxopentanoate (CAS: 109089-73-8) incorporates a naphthyl group, altering properties:

  • Toxicity: Safety data sheets highlight stricter handling requirements due to aromaticity, unlike 5-oxooctanoate’s simpler aliphatic structure .
  • Applications : The naphthyl derivative is likely used in materials science rather than food industries.

Data Table: Key Parameters of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 35234-10-1* C₁₀H₁₈O₃ 186.25 Ketone, ester Food additive, flavoring
Ethyl 5-oxohexanoate 13984-57-1 C₈H₁₂O₃ 156.18 Ketone, ester Lab synthesis, intermediates
Ethyl 5-oxodecanoate 93919-00-7 C₁₂H₂₂O₃ 214.30 Ketone, ester Flavoring, extended release
Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate 109089-73-8 C₁₇H₁₈O₃ 270.33 Ketone, ester, naphthyl Materials chemistry
Ethyl 5-(diphenyl)pent-2-ynoate 1901024 (CCDC) C₂₀H₁₈O₄ 322.35 Alkyne, ester, diphenyl Crystal engineering

*Assumed based on regulatory listings .

Research Findings and Trends

  • Synthetic Accessibility: Ethyl 5-oxohexanoate and 5-oxooctanoate are more straightforward to synthesize than diphenyl- or naphthyl-substituted analogues, which require multi-step reactions .
  • Regulatory Compliance: this compound’s approval in food applications contrasts with structurally complex derivatives, which are restricted to industrial or pharmaceutical uses .
  • Reactivity: The aliphatic chain in 5-oxooctanoate facilitates nucleophilic attacks at the ketone, whereas steric hindrance in diphenyl derivatives limits such reactions .

Biological Activity

Ethyl 5-oxooctanoate, also known as ethyl 5-oxohexanoate, is a compound belonging to the class of fatty acid esters. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and food sciences. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound has the following chemical structure:

  • Molecular Formula : C11_{11}H20_{20}O2_2
  • Molecular Weight : 184.28 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC11_{11}H20_{20}O2_2
Molecular Weight184.28 g/mol
Boiling Point210 °C
Density0.87 g/cm³

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which can lead to various diseases.

  • Study Findings : A study conducted by Akoh et al. (2002) demonstrated that compounds similar to this compound possess high antioxidant activity as assessed by various methods including DPPH and ABTS assays .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against several cancer cell lines.

  • Case Study : In a study involving A549 lung cancer cells, this compound showed an IC50 value of approximately 26 μg/mL, indicating its potential as an anti-cancer agent .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties.

  • Research Insights : The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α in vitro, suggesting its utility in managing inflammatory conditions .

Table 2: Biological Activities of this compound

Activity TypeAssay MethodResult (IC50)
AntioxidantDPPH ScavengingNot specified
CytotoxicityA549 Cell Line26 μg/mL
Anti-inflammatoryTNF-α ProductionSignificant Inhibition

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

  • Antioxidant Mechanism : this compound may scavenge free radicals directly or enhance the body's endogenous antioxidant defenses.
  • Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Anti-inflammatory Mechanism : It potentially inhibits signaling pathways responsible for cytokine production.

Q & A

Q. Advanced

  • Chromatography : Ultra-HPLC (UHPLC) with tandem MS (MS/MS) enhances sensitivity for sub-ppm impurity detection.
  • Sample Preparation : Use solid-phase extraction (SPE) to concentrate analytes.
  • Calibration : Employ internal standards (e.g., deuterated analogs) to correct matrix effects.
  • Validation : Follow ICH Q2(R1) guidelines for precision, accuracy, and robustness .

How can computational models predict the environmental fate of this compound, and what experimental validations are necessary?

Q. Advanced

  • QSAR Models : Predict biodegradability and toxicity using software like EPI Suite.
  • Experimental Validation : Conduct OECD 301F biodegradation tests or Daphnia magna toxicity assays.
  • Data Integration : Compare computational predictions with experimental LC₅₀ values, adjusting model parameters iteratively .

What are the best practices for documenting and sharing experimental protocols involving this compound?

Q. Methodological

  • Detailed Protocols : Include exact molar ratios, reaction times, and purification steps.
  • Supporting Information : Provide raw spectral data (e.g., NMR FID files) and instrument calibration logs.
  • Reproducibility : Use platforms like Zenodo to archive datasets and Code Ocean for computational workflows .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-oxooctanoate
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Reactant of Route 2
Ethyl 5-oxooctanoate

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